molecular formula C14H10O4S B1240999 1-Phenanthryl hydrogen sulfate

1-Phenanthryl hydrogen sulfate

Cat. No. B1240999
M. Wt: 274.29 g/mol
InChI Key: KSLTXOSGWUKDQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-phenanthryl hydrogen sulfate is a phenanthryl hydrogen sulfate. It is a conjugate acid of a 1-phenanthryl sulfate.

Scientific Research Applications

1. Analytical Chemistry Applications

  • Tin (II)-Strong Phosphoric Acid, a reagent for determining sulfate by reducing it to hydrogen sulfide, has been developed, allowing rapid and simple sulfate determination in various sulfates with satisfactory results (Kiba, Takagi, Yoshimura, & Kishi, 1955).

2. Materials Science and Supramolecular Chemistry

3. Biological and Environmental Applications

  • Biological sulfate reduction, an important process for treating sulfate-rich wastewaters, relies on various electron donors for converting sulfate to hydrogen sulfide, offering a treatment method for metal-containing wastewater (Liamleam & Annachhatre, 2007).
  • Research on GdIII coordination polymers, such as [Gd2(SO4)3(phen)2(H2O)2]n, has revealed large magnetic entropy changes, suggesting their use as cryogenic magnetic refrigerants (Zheng et al., 2017).
  • The use of sulfate-reducing bacteria for environmental remediation technologies has been evaluated, highlighting their potential in the removal of heavy metals and metalloids from polluted sites (Briones-Gallardo, Escot-Espinoza, & Cervantes-González, 2017).

4. Catalysis and Chemical Synthesis

  • Hydrogenation of olefins using ligand-stabilized palladium nanoparticles in an ionic liquid, with phenanthroline ligands, showcases a reusable and effective method for hydrogenation reactions (Huang et al., 2003).

properties

Product Name

1-Phenanthryl hydrogen sulfate

Molecular Formula

C14H10O4S

Molecular Weight

274.29 g/mol

IUPAC Name

phenanthren-1-yl hydrogen sulfate

InChI

InChI=1S/C14H10O4S/c15-19(16,17)18-14-7-3-6-12-11-5-2-1-4-10(11)8-9-13(12)14/h1-9H,(H,15,16,17)

InChI Key

KSLTXOSGWUKDQR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C=CC=C3OS(=O)(=O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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